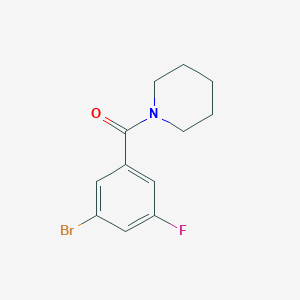
(2-溴-5-氟苯基)甲磺酰氯
描述
科学研究应用
离子液体中的电化学性质
(2-溴-5-氟苯基)甲磺酰氯在离子液体中使用时表现出有趣的电化学性质。例如,在 Su、Winnick 和 Kohl(2001 年)进行的一项研究中,他们探索了五氧化二钒 (V2O5) 薄膜在基于甲磺酰氯 (MSC) 的电解质中的电化学行为。这项研究突出了此类化合物在先进电池技术和电化学应用中的潜力 (Su、Winnick 和 Kohl,2001)。
有机合成中的催化
该化合物在催化中起着重要作用,特别是在有机合成中。Rosen 等人(2011 年)讨论了甲磺酰氯在钯催化的交叉偶联过程中的用途,强调了其在避免多非替利类杂质合成各种有机化合物(如多非替利)中的作用 (Rosen 等人,2011)。
化学合成和分子结构
在化学合成的领域中,(2-溴-5-氟苯基)甲磺酰氯在合成复杂的有机结构中至关重要。Kumar、Rudrawar 和 Chakraborti(2008 年)展示了其在苯并恶唑的一锅合成中的应用,展示了其在有机化学中的多功能性 (Kumar、Rudrawar 和 Chakraborti,2008)。
与乙酰胆碱酯酶的反应
甲磺酰化合物与乙酰胆碱酯酶等酶的相互作用一直是研究的主题。Greenspan 和 Wilson(1970 年)研究了氟化物对甲磺酸盐与乙酰胆碱酯酶反应的影响,有助于我们了解酶抑制剂相互作用 (Greenspan 和 Wilson,1970)。
氟化和合成反应
该化合物在氟化反应和新型有机化合物合成中的作用也得到了探索。例如,Ogasawara 等人(2009 年)报道了氟双(苯磺酰基)甲烷在钯催化的单氟甲基化中的用途,突出了其在制备氟化有机化合物中的作用 (Ogasawara 等人,2009)。
未来方向
作用机制
Target of Action
It’s worth noting that similar compounds have been used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the suzuki–miyaura cross-coupling reaction, the process involves the oxidative addition of electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond .
Biochemical Pathways
It’s known that the suzuki–miyaura cross-coupling reaction, which similar compounds participate in, is a key process in the synthesis of various organic compounds .
Result of Action
The compound’s potential use in the suzuki–miyaura cross-coupling reaction suggests it may play a role in the formation of carbon–carbon bonds .
Action Environment
The suzuki–miyaura cross-coupling reaction, which similar compounds are involved in, is known for its mild and functional group tolerant reaction conditions .
生化分析
Biochemical Properties
(2-Bromo-5-fluorophenyl)methanesulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamides and other sulfonyl-containing compounds. It interacts with enzymes such as sulfonyltransferases, which catalyze the transfer of sulfonyl groups to various substrates. This interaction is crucial for the formation of sulfonamide bonds, which are essential in many biochemical processes .
Cellular Effects
The effects of (2-Bromo-5-fluorophenyl)methanesulfonyl chloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit certain enzymes involved in cell signaling, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, (2-Bromo-5-fluorophenyl)methanesulfonyl chloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. This compound can also influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Bromo-5-fluorophenyl)methanesulfonyl chloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in persistent changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of (2-Bromo-5-fluorophenyl)methanesulfonyl chloride vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
(2-Bromo-5-fluorophenyl)methanesulfonyl chloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and detoxification. These interactions can affect metabolic flux and alter the levels of metabolites in the cell. The compound’s metabolism can lead to the formation of reactive intermediates, which can further interact with cellular components .
Transport and Distribution
Within cells and tissues, (2-Bromo-5-fluorophenyl)methanesulfonyl chloride is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, as it may preferentially accumulate in certain tissues or organelles .
Subcellular Localization
The subcellular localization of (2-Bromo-5-fluorophenyl)methanesulfonyl chloride is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its effects. For example, it may be targeted to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes .
属性
IUPAC Name |
(2-bromo-5-fluorophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO2S/c8-7-2-1-6(10)3-5(7)4-13(9,11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSOQKOWXQQWHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CS(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(Pyridin-4-yl)phenyl]boronic acid](/img/structure/B1444835.png)
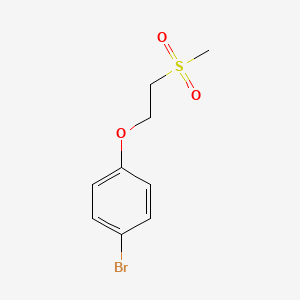

![[2-(Butan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B1444841.png)
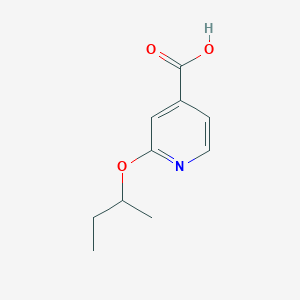
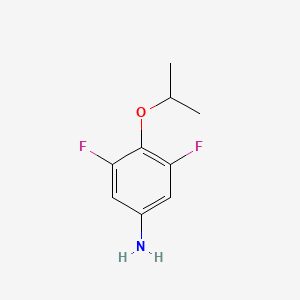

![2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B1444848.png)
![N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide](/img/structure/B1444850.png)


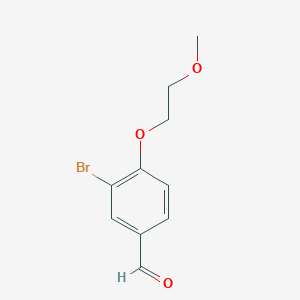
![3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1444855.png)
